molecular formula C15H21NO3S B4089001 N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B4089001
M. Wt: 295.4 g/mol
InChI Key: NSZKQVZKFCRVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide (BM 212) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BM 212 is a sulfonamide derivative that has shown promising results in inhibiting the activity of certain enzymes, making it a useful tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of BM 212 involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. This binding occurs through the formation of a covalent bond between the sulfonamide group of BM 212 and a nucleophilic residue in the enzyme active site.
Biochemical and Physiological Effects:
BM 212 has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. BM 212 has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using BM 212 in lab experiments is its specificity for certain enzymes, which allows for more targeted investigations of their activity. However, one limitation of BM 212 is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several potential future directions for the use of BM 212 in scientific research. One area of interest is the study of its effects on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, BM 212 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its effects on neurotransmitter levels in the brain. Finally, further investigation into the toxicity of BM 212 is necessary to fully understand its potential as a tool in scientific research.

Scientific Research Applications

BM 212 has been used in various scientific studies as a tool to investigate the activity of certain enzymes. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. BM 212 has also been used to study the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-10-7-13(5-6-15(10)19-2)20(17,18)16-14-9-11-3-4-12(14)8-11/h5-7,11-12,14,16H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZKQVZKFCRVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.